Home > Products > Screening Compounds P10016 > Meclizine Monohydrochloride
Meclizine Monohydrochloride - 410538-37-3

Meclizine Monohydrochloride

Catalog Number: EVT-10906837
CAS Number: 410538-37-3
Molecular Formula: C25H28Cl2N2
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A histamine H1 antagonist used in the treatment of motion sickness, vertigo, and nausea during pregnancy and radiation sickness.
Source and Classification

Meclizine is synthesized from piperazine derivatives and belongs to the class of organic compounds known as diphenylmethanes. It is classified under multiple therapeutic categories, including:

  • Antiemetics: Drugs that prevent nausea and vomiting.
  • Histamine H1 Antagonists: Compounds that block the action of histamine at H1 receptors, thus reducing allergic responses and symptoms related to motion sickness.
  • Anti-Allergic Agents: Medications used to treat allergic reactions .
Synthesis Analysis

The synthesis of meclizine monohydrochloride involves several key steps:

  1. Halogenation: The process begins with the halogenation of (4-chlorophenyl)-phenylmethanol using thionyl chloride.
  2. Formation of Piperazine Derivative: The resulting compound is then reacted with acetylpiperazine.
  3. Cleavage of Acetyl Group: The acetyl group is cleaved using diluted sulfuric acid.
  4. N-Alkylation: Finally, N-alkylation occurs with 3-methylbenzyl chloride or through reductive N-alkylation using 3-methylbenzaldehyde in the presence of hydrogen and Raney nickel as a catalyst .
Molecular Structure Analysis

Meclizine has a complex molecular structure characterized by the following details:

  • Molecular Formula: C25H27ClN2
  • Molecular Weight: Approximately 390.948 g/mol
  • Structural Features:
    • Contains a piperazine ring.
    • Exhibits a diphenylmethane moiety.
    • The compound has one stereocenter, but it is typically used as a racemic mixture .

Structural Data

  • InChI Key: OCJYIGYOJCODJL-UHFFFAOYSA-N
  • SMILES Notation: CC1=CC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(Cl)C=C4)=CC=C1
  • Melting Point: 210°C to 213°C
  • Solubility: Insoluble in water .
Chemical Reactions Analysis

Meclizine undergoes various chemical reactions during its synthesis and metabolism:

  1. Halogenation Reaction: Involves the substitution of hydrogen atoms in phenolic compounds with halogen atoms.
  2. N-Alkylation Reaction: This process forms new carbon-nitrogen bonds, crucial for creating the piperazine structure.
  3. Metabolism: In vivo, meclizine is primarily metabolized by cytochrome P450 enzymes (notably CYP2D6), leading to several metabolites, including norchlorcyclizine .

These reactions are essential for both the synthesis of meclizine and its pharmacological activity.

Mechanism of Action

Meclizine acts primarily as an antagonist at the H1 histamine receptors, which are involved in vestibular signaling pathways. By inhibiting these receptors, meclizine reduces neurotransmission related to vestibular stimulation, thereby alleviating symptoms associated with motion sickness and vertigo. Additionally, meclizine exhibits anticholinergic effects that contribute further to its antiemetic capabilities .

Pharmacokinetics

  • Absorption: Meclizine is readily absorbed after oral administration, reaching peak plasma concentrations within approximately 1.5 to 6 hours.
  • Half-Life: The elimination half-life ranges from 5 to 6 hours, although its effects can last up to 24 hours due to its pharmacological properties .
Physical and Chemical Properties Analysis

Meclizine monohydrochloride possesses several notable physical and chemical properties:

These properties are significant for its formulation in pharmaceutical preparations.

Applications

Meclizine monohydrochloride is widely used in clinical settings for:

  • Treatment of Motion Sickness: Effective for preventing nausea and vomiting associated with travel or movement.
  • Management of Vertigo: Used in patients experiencing dizziness due to vestibular disorders.
  • Pregnancy-related Nausea: Sometimes prescribed for nausea experienced during pregnancy .

In addition to these applications, ongoing research explores potential uses in other areas such as anxiety disorders due to its central nervous system depressant effects.

Molecular Mechanisms of Action of Meclizine Monohydrochloride

Histamine H1 Receptor Antagonism and Signal Transduction Pathways

Meclizine monohydrochloride functions as a potent first-generation histamine H1 receptor antagonist. The drug binds competitively to histamine H1 receptors with a dissociation constant (Ki) of approximately 250 nM, effectively preventing histamine from binding to these receptors [4] [9]. This antagonism occurs primarily in the vestibular nuclei and chemoreceptor trigger zone of the medulla oblongata, areas rich in H1 receptors that mediate nausea and vestibular imbalance when activated [1] [8].

The molecular consequences of H1 receptor blockade involve interruption of key signal transduction pathways:

  • Gq Protein Inhibition: Histamine binding normally activates Gq proteins, triggering phospholipase C-beta (PLCβ) activation. Meclizine prevents this cascade, reducing inositol trisphosphate (IP3) and diacylglycerol (DAG) production [8].
  • Calcium Signaling: By inhibiting IP3-mediated calcium release from endoplasmic reticulum stores, meclizine reduces intracellular calcium flux in vestibular neurons [8].
  • Transcription Regulation: Blockade of H1 receptors suppresses nuclear factor-kappa B (NF-κB) activation and subsequent pro-inflammatory gene expression, contributing to its anti-inflammatory effects in vestibular disorders [1].

Table 1: Histamine H1 Receptor Signaling Modulation by Meclizine Monohydrochloride

Signaling ComponentEffect of MeclizineFunctional Outcome
Gq Protein ActivationInhibitionReduced PLCβ activity
IP3 ProductionDecreasedDiminished Ca²⁺ release
NF-κB TranslocationSuppressedAnti-inflammatory effects
cAMP AccumulationModulatedAltered neuronal excitability

Central Anticholinergic Activity and Neurotransmitter Modulation

Beyond histamine receptor antagonism, meclizine monohydrochloride exhibits significant central anticholinergic properties through competitive inhibition of muscarinic acetylcholine receptors, particularly the M1 subtype abundant in vestibular and vomiting control centers [1] [2]. This dual receptor blockade creates a synergistic effect that potently modulates neurotransmitter systems involved in motion sickness and vertigo [2].

The neurotransmitter modulation involves:

  • Cholinergic Pathway Suppression: By antagonizing muscarinic receptors in the vestibular nuclei, meclizine reduces acetylcholine-mediated neuronal excitability, thereby decreasing labyrinthine excitability and vestibular-ocular reflex gain [1] [4].
  • GABAergic System Interaction: Though not a direct GABA receptor ligand, meclizine indirectly enhances GABAergic inhibition in the nucleus tractus solitarius, potentially through presynaptic modulation of GABA release [1].
  • Dopamine D2 Receptor Weak Antagonism: Emerging evidence suggests weak affinity for dopamine D2 receptors in the chemoreceptor trigger zone, which may contribute to its antiemetic effects, though this is less potent than dedicated dopamine antagonists [4].

The anticholinergic effects manifest most prominently in reducing the sensitivity of the vestibular apparatus to motion stimuli and diminishing signal transmission from the vestibular nuclei to higher brain centers responsible for nausea perception [1] [8].

Inhibition of FGFR3-RAS-ERK Signaling in Genetic Disorders

Recent research has revealed a novel molecular target of meclizine monohydrochloride: fibroblast growth factor receptor 3 (FGFR3). This receptor tyrosine kinase, when hyperactivated by gain-of-function mutations, causes achondroplasia through constitutive activation of downstream signaling pathways [1] [10]. Meclizine demonstrates unexpected inhibitory effects on this pathogenic signaling cascade.

The molecular interactions involve:

  • FGFR3 Kinase Domain Binding: Meclizine binds to the intracellular kinase domain of FGFR3, reducing receptor autophosphorylation and subsequent recruitment of adaptor proteins [10].
  • RAS-ERK Pathway Suppression: By inhibiting FGFR3 activation, meclizine decreases GTP-loading of RAS proteins, thereby reducing phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1].
  • Transcriptional Regulation: Reduced ERK phosphorylation diminishes nuclear translocation of transcription factors, resulting in modified expression of genes regulating chondrocyte proliferation and differentiation [10].

Table 2: Meclizine Modulation of FGFR3 Signaling Pathway

Signaling ComponentEffect of MeclizineTherapeutic Implication
FGFR3 AutophosphorylationInhibitionReduced receptor activity
RAS ActivationDecreasedLowered GTP-RAS levels
ERK1/2 PhosphorylationSuppressedDiminished nuclear signaling
SOX9 ExpressionModulatedImproved chondrocyte function

Phase 1 clinical trials have demonstrated that meclizine achieves plasma concentrations sufficient to inhibit FGFR3 signaling in children with achondroplasia, with steady-state plasma concentrations effectively modulating the pathway [1]. This represents a significant drug repurposing opportunity beyond traditional anti-vertigo applications.

Interaction with Nuclear Receptor Subfamily 1 Group I Member 3 (NR1I3)

Meclizine monohydrochloride functions as a ligand activator of nuclear receptor subfamily 1 group I member 3 (NR1I3), commonly known as the pregnane X receptor (PXR). This nuclear receptor regulates xenobiotic metabolism and transport genes, but recent evidence indicates neuroprotective functions mediated through PXR activation in the blood-brain barrier [9] [10].

The molecular interactions involve:

  • PXR Ligand-Binding Domain Activation: Meclizine binds to the ligand-binding pocket of PXR, inducing conformational changes that promote coactivator recruitment and transcriptional activation [9].
  • Target Gene Upregulation: Activated PXR increases expression of ATP-binding cassette transporters (P-glycoprotein) and organic anion transporting polypeptides, enhancing amyloid-β clearance across the blood-brain barrier [10].
  • Anti-inflammatory Effects: PXR activation suppresses nuclear factor kappa B (NF-κB)-mediated neuroinflammation and reduces pro-inflammatory cytokine production in glial cells [10].

In experimental models of neurodegeneration, meclizine-mediated PXR activation demonstrated neuroprotective effects against streptozotocin-induced cognitive deficits, with coadministration of the PXR antagonist ketoconazole abolishing these benefits [10]. This suggests PXR activation constitutes a principal mechanism in meclizine's potential neuroprotective applications.

Modulation of Vestibular Nuclei and Chemoreceptor Trigger Zone (CTZ) Activity

The anti-vertigo and antiemetic properties of meclizine monohydrochloride primarily derive from its integrated modulation of vestibular nuclei and the chemoreceptor trigger zone. These actions represent a convergence of its receptor-level effects into coordinated neural pathway regulation [1] [4].

Vestibular Nuclei Modulation:

  • Meclizine reduces excitatory neurotransmission in the medial and lateral vestibular nuclei by diminishing glutamate release from primary vestibular afferents [1].
  • The drug enhances inhibitory GABAergic inputs to vestibular nuclei neurons, increasing their firing threshold to motion stimuli [8].
  • By inhibiting histamine H1 and muscarinic receptors, meclizine suppresses the transmission of vestibular signals to the vomiting center and cerebellum, thereby decreasing the vestibulo-ocular reflex gain, particularly during low-frequency acceleration [1] [4].

Chemoreceptor Trigger Zone (CTZ) Regulation:

  • Meclizine blocks H1 and muscarinic receptors on CTZ neurons, reducing their sensitivity to emetic stimuli [1].
  • The drug decreases dopamine-mediated signaling in the CTZ through weak D2 receptor antagonism, providing additional antiemetic protection [4].
  • Meclizine modulates serotonin (5-HT3) receptor sensitivity indirectly through effects on presynaptic serotonin release, though it lacks direct 5-HT3 binding [1].

Table 3: Neural Structures Targeted by Meclizine Monohydrochloride

Neural StructureReceptor TargetsFunctional Outcome
Vestibular NucleiH1, M1Reduced signal transmission
Chemoreceptor Trigger ZoneH1, M1, D2Decreased emetic signaling
Nucleus Tractus SolitariusH1, M1Diminished vagal afferent input
Vomiting CenterIndirect modulationReduced motor output

The combined effect on these neural structures results in significant depression of labyrinth excitability and vestibular stimulation, with meclizine particularly effective against motion sickness symptoms generated by conflicting sensory inputs [1] [8]. Importantly, its mechanism operates centrally rather than peripherally, acting on sensory integration rather than vestibular end-organ function [1] [4].

Properties

CAS Number

410538-37-3

Product Name

Meclizine Monohydrochloride

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride

Molecular Formula

C25H28Cl2N2

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H

InChI Key

GJNMJOHYRWHJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.